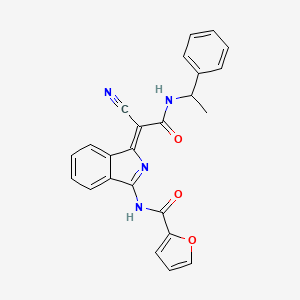

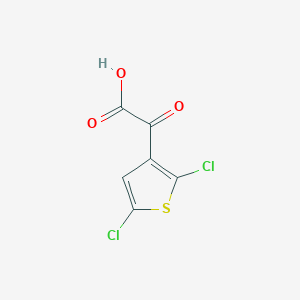

![molecular formula C18H16FN5O3 B2529532 Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate CAS No. 899973-27-4](/img/structure/B2529532.png)

Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate” is a compound that is part of a larger class of compounds known as triazole-pyrimidine hybrids . These hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of similar triazole-pyrimidine hybrids involves the design and characterization of a series of novel compounds . The process includes the use of mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular formula of this compound is C22H23FN2O3 . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

The triazole-pyrimidine hybrids, which this compound is a part of, have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Some novel triazole derivatives, including compounds structurally related to Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate, have been synthesized and shown to possess good or moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007). These findings highlight the potential of such compounds in contributing to the development of new antimicrobial agents.

Synthesis and Structural Analysis

The catalyst- and solvent-free synthesis approach for related triazole compounds has been developed, showcasing an efficient method for producing these compounds, which could be useful in various scientific and industrial applications (Moreno-Fuquen et al., 2019). Additionally, the structural and theoretical analysis of these compounds provides valuable insights into their chemical behavior and interactions, which could inform further research and application in materials science and medicinal chemistry.

Molecular Docking Studies

Research involving some 3,4,5-trisubstituted-1,2,4-triazole compounds, which share a core structural motif with this compound, includes molecular docking studies to assess their potential biological activity (Ahmed et al., 2021). These studies are crucial for understanding how such compounds might interact with biological targets, providing a foundation for their application in drug design and discovery.

Antioxidant Properties

Investigations into the antioxidant properties of triazolyl-benzimidazole compounds, which are structurally related to this compound, offer insights into their potential use in combating oxidative stress (Karayel et al., 2015). This area of research is of significant interest due to the role of oxidative stress in various diseases and the potential therapeutic applications of antioxidants.

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O3/c1-27-18(26)12-4-8-14(9-5-12)21-17(25)15-16(20)24(23-22-15)10-11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIWUSMGHXZKSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

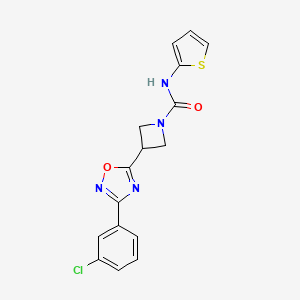

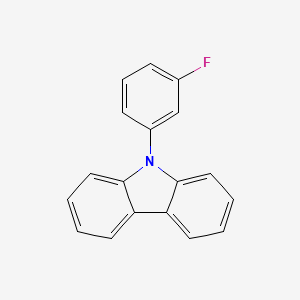

![9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2529452.png)

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2529455.png)

![3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2529461.png)

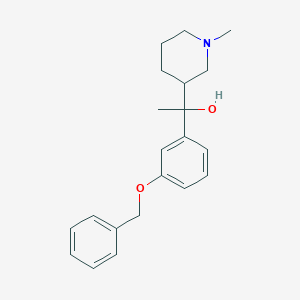

![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)

![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)

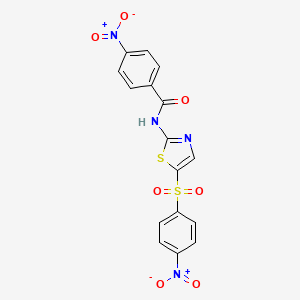

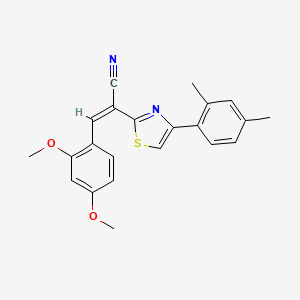

![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)